7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrimido[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these steps include sulfur-containing compounds, furan derivatives, and piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thioxopyrimidines: Compounds with a similar pyrimidine core and sulfur-containing functional groups.
Piperidine Derivatives: Compounds featuring the piperidine moiety, known for their diverse biological activities.
Uniqueness
What sets 7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its combination of a furan ring, piperidine moiety, and thioether linkage within a single molecule
Properties
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-22-16-14(18(26)23(2)19(22)27)17(21-15(20-16)12-7-6-10-28-12)29-11-13(25)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYPANWPXKRKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)N4CCCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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